molecular formula C13H8F3NO3 B12885288 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid

2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid

Cat. No.: B12885288
M. Wt: 283.20 g/mol
InChI Key: QOFYIBPWKHJYKM-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group and a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process involves the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The reaction conditions are generally mild, and the reactions can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. The use of flow reactors allows for better control over reaction conditions and improved safety profiles. The reagents are introduced into the reactor in a controlled manner, and the product is continuously collected, which enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl and styryl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the oxazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and styryl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-1-8(2-5-9)3-6-11-17-10(7-20-11)12(18)19/h1-7H,(H,18,19)/b6-3+

InChI Key

QOFYIBPWKHJYKM-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=CO2)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=CO2)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.